

Check Availability & Pricing

Optimizing YNT-185 dosage for maximal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YNT-185	
Cat. No.:	B10798791	Get Quote

YNT-185 Technical Support Center

Welcome to the technical support center for **YNT-185**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this selective orexin type-2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is YNT-185 and what is its primary mechanism of action?

A1: YNT-185 is a non-peptide, small molecule that acts as a potent and selective agonist for the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[1][2] Its mechanism of action involves mimicking the endogenous orexin peptides by binding to and activating OX2R.[3] This activation stimulates downstream signaling pathways, such as Gq-mediated intracellular calcium mobilization, leading to the depolarization and increased firing rate of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN).[3][4][5]

Q2: What is the selectivity profile of YNT-185 for orexin receptors?

A2: **YNT-185** exhibits high selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). In cellular assays, it has an EC50 of approximately 28 nM for OX2R, while its EC50 for OX1R is about 2.75 μ M, indicating roughly a 100-fold selectivity for OX2R.[3][6][7]

Q3: What are the recommended storage and handling conditions for YNT-185?



A3: For long-term stability, **YNT-185** stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is crucial to protect the compound from light.[8] To avoid degradation from multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: How should I prepare YNT-185 for in vitro and in vivo experiments?

A4: **YNT-185** dihydrochloride, a water-soluble form, is often used for experiments.[3][7] For in vivo studies, it is highly recommended to prepare fresh working solutions daily.[7] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[7] For stock solutions prepared in water, sterile filtration through a 0.22 µm filter is advised before use.

Q5: What are typical effective dosages for in vivo mouse studies?

A5: The effective dosage depends on the administration route and the specific mouse model.

- Intraperitoneal (i.p.) injection: Doses ranging from 20-40 mg/kg have been shown to increase
 wakefulness in wild-type mice.[7][8] Doses of 40-60 mg/kg have been used to reduce
 cataplexy-like episodes in orexin knockout mouse models.[3]
- Intracerebroventricular (i.c.v.) injection: Doses up to 300 nmol have been shown to significantly increase wake time in wild-type mice.[7][8]

Q6: Does YNT-185 show receptor desensitization after repeated administration?

A6: Studies in mouse models have shown no desensitization with respect to the suppression of cataplexy-like episodes after repeated administration of **YNT-185**.[2][3]

Data Summary Tables

Table 1: In Vitro Activity & Selectivity of YNT-185



Parameter	Receptor	Value	Cell Line
EC50	Human OX2R	28 nM	CHO cells
EC50	Human OX1R	2.75 μΜ	CHO cells
Selectivity Ratio	(OX1R / OX2R)	~100-fold	N/A

Data sourced from multiple references.[3][6][7]

Table 2: Recommended In Vivo Dosage Ranges for YNT-185 in Mouse Models

Administration Route	Dosage Range	Mouse Model	Key Observed Effect
Intraperitoneal (i.p.)	20 - 40 mg/kg	Wild-Type	Increased wakefulness[7][8]
Intraperitoneal (i.p.)	40 - 60 mg/kg	Orexin Knockout (OXKO)	Suppression of cataplexy-like episodes[3][4]
Intracerebroventricular (i.c.v.)	30 - 300 nmol	Wild-Type	Dose-dependent increase in wake time[3][7]

Table 3: YNT-185 Physical & Chemical Properties

Property	Value
Form	Non-peptide small molecule[1]
Molecular Weight	688.66 (dihydrochloride salt)[6]
Formula	СззНз7N5O5S·2HCl[6]
Solubility	Soluble in Water and DMSO (up to 100 mM)[6]
Storage (Stock Solution)	-80°C (6 months), -20°C (1 month), protect from light[8]



Troubleshooting Guides

Issue 1: I am observing lower-than-expected efficacy in my in vivo experiments.

This is a noted challenge, as some studies suggest **YNT-185** has limited in vivo efficacy and may require optimization for robust effects.[3][9]

- Question: Is my dosage sufficient? Answer: Review the dosages in Table 2. Efficacy is dose-dependent. Consider performing a dose-response study starting with the published effective ranges (e.g., 20-60 mg/kg i.p.) to determine the optimal dose for your specific animal model and experimental endpoint.
- Question: Is the compound getting into the brain? Answer: While YNT-185 is known to cross
 the blood-brain barrier, its bioavailability may be a limiting factor.[3][10] For initial proof-ofconcept studies or to bypass the BBB, consider direct intracerebroventricular (i.c.v.)
 administration.[2]
- Question: Could my experimental model be the issue? Answer: The effect of YNT-185 is dependent on the presence of functional OX2 receptors. Ensure your model is appropriate. For example, the compound will have no effect in orexin receptor-deficient (OXRDKO) mice.
 [3] The genetic background of the mice can also influence outcomes.
- Question: Is my YNT-185 solution stable and correctly prepared? Answer: Prepare working solutions fresh for each experiment, as stability in solution over time may be limited.[7]
 Ensure the compound is fully dissolved, using sonication if necessary, as undissolved compound will lead to inaccurate dosing.[7]

Issue 2: My YNT-185 solution is showing precipitation.

Question: How can I improve solubility? Answer: YNT-185 dihydrochloride is water-soluble.
 [6] However, if you encounter issues, especially with buffered solutions, gentle warming and/or sonication can help re-dissolve the compound.[7] Ensure the pH of your final solution is compatible with the compound's solubility. Using a solvent like DMSO for initial stock preparation before diluting into aqueous buffers is a standard practice.[8]

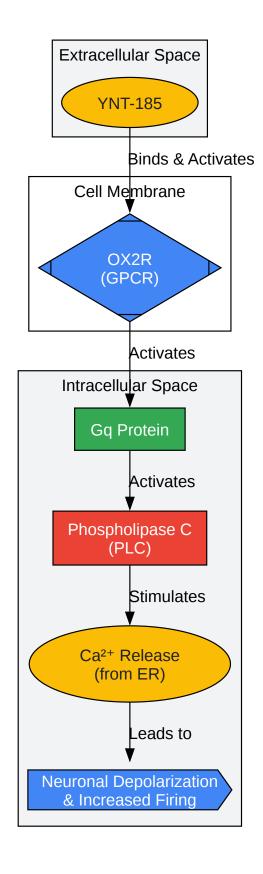
Issue 3: How do I confirm that the observed effects are specifically mediated by OX2R?

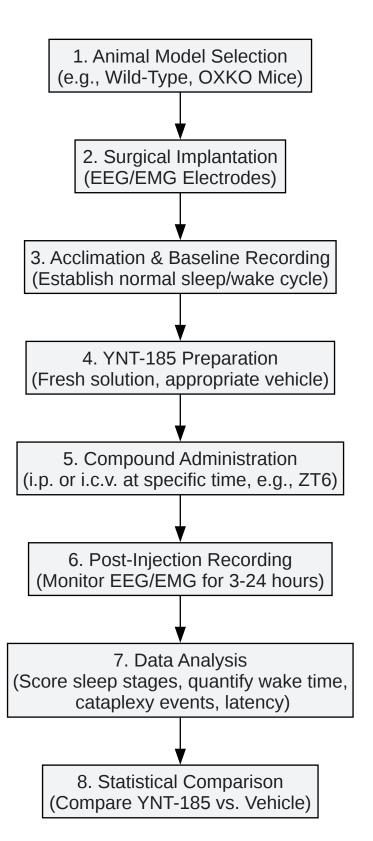


- Question: What controls can I use to demonstrate on-target activity? Answer: To confirm that the effects are mediated by OX2R, you can use several controls:
 - Pharmacological Blockade: Pre-treat animals or cells with a selective OX2R antagonist (e.g., EMPA) before administering YNT-185. A loss of the YNT-185-induced effect would indicate OX2R-specific action.[3]
 - Genetic Knockout Models: Test YNT-185 in orexin receptor double knockout (OXRDKO)
 mice. As these mice lack the target, YNT-185 should produce no effect, which has been
 demonstrated in published studies.[3][8]

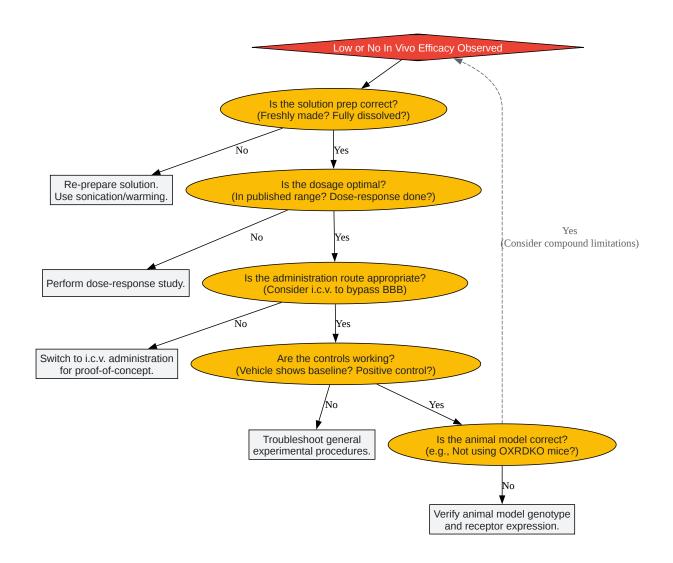
Visualized Workflows and Pathways











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular mechanism of the wake-promoting agent TAK-925 PMC [pmc.ncbi.nlm.nih.gov]
- 6. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. sleepreviewmag.com [sleepreviewmag.com]
- To cite this document: BenchChem. [Optimizing YNT-185 dosage for maximal efficacy].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798791#optimizing-ynt-185-dosage-for-maximal-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com